molecular formula C16H18BrNO2 B8163700 tert-Butyl ((4-bromonaphthalen-1-yl)methyl)carbamate

tert-Butyl ((4-bromonaphthalen-1-yl)methyl)carbamate

Cat. No.: B8163700
M. Wt: 336.22 g/mol
InChI Key: DLLDQRJZSJQPFS-UHFFFAOYSA-N
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Description

tert-Butyl ((4-bromonaphthalen-1-yl)methyl)carbamate: is an organic compound with the molecular formula C15H16BrNO2. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a bromine atom and a carbamate group. This compound is often used in organic synthesis and has applications in various fields of scientific research.

Scientific Research Applications

Chemistry:

Biology:

  • Investigated for its potential use in biochemical assays and as a probe for studying enzyme activity.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the development of novel pharmaceuticals.

Industry:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((4-bromonaphthalen-1-yl)methyl)carbamate typically involves the reaction of 4-bromonaphthalene with tert-butyl carbamate in the presence of a suitable base. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures (around -78°C) to ensure the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the process may involve continuous flow reactors to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in tert-Butyl ((4-bromonaphthalen-1-yl)methyl)carbamate can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The naphthalene ring can be oxidized to form naphthoquinones or other oxidized derivatives.

    Reduction Reactions: The carbamate group can be reduced to form the corresponding amine.

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of substituted naphthalenes.

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of amines.

Mechanism of Action

The mechanism of action of tert-Butyl ((4-bromonaphthalen-1-yl)methyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and carbamate group play crucial roles in its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

    tert-Butyl (4-bromonaphthalen-1-yl)carbamate: Similar structure but lacks the methyl group.

    tert-Butyl (4-chloronaphthalen-1-yl)methylcarbamate: Contains a chlorine atom instead of bromine.

    tert-Butyl (4-fluoronaphthalen-1-yl)methylcarbamate: Contains a fluorine atom instead of bromine.

Uniqueness: tert-Butyl ((4-bromonaphthalen-1-yl)methyl)carbamate is unique due to the presence of the bromine atom, which imparts specific reactivity and binding properties. The bromine atom can participate in halogen bonding and other interactions that are not possible with chlorine or fluorine .

Properties

IUPAC Name

tert-butyl N-[(4-bromonaphthalen-1-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO2/c1-16(2,3)20-15(19)18-10-11-8-9-14(17)13-7-5-4-6-12(11)13/h4-9H,10H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLDQRJZSJQPFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C2=CC=CC=C12)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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